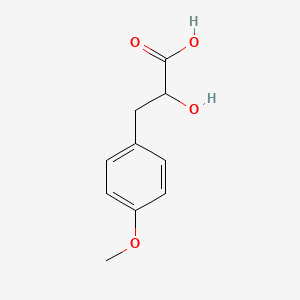

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

Descripción

Structural Characterization of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organic carboxylic acids containing both hydroxyl and aromatic substituents. The compound bears the official International Union of Pure and Applied Chemistry name "this compound," which accurately describes the substitution pattern and functional group arrangement within the molecular framework. The Chemical Abstracts Service registry number 28030-15-1 serves as the unique identifier for this compound in chemical databases and literature.

The systematic naming convention reflects the compound's membership in the phenylpropanoic acid family, characterized by a benzene ring conjugated to a three-carbon propanoic acid chain. The numerical designation system indicates the precise positioning of functional groups: the hydroxyl group occupies the alpha position (carbon-2) relative to the carboxylic acid functionality, while the aromatic substituent is located at the beta position (carbon-3). The aromatic ring contains a methoxy substituent at the para position (carbon-4 of the benzene ring), establishing the complete structural identity of this compound.

Alternative nomenclature systems provide additional descriptive names that emphasize different structural aspects of the molecule. The compound is also recognized as "benzenepropanoic acid, alpha-hydroxy-4-methoxy-" in certain chemical databases, highlighting the aromatic foundation and the specific substitution pattern. This alternative naming convention follows the benzene-centric approach common in aromatic chemistry nomenclature systems. The systematic identification extends to include various synonyms such as "3-(p-methoxyphenyl)lactic acid" and "2-hydroxy-4'-methoxyphloretic acid," which reference the relationship to lactic acid and phloretic acid derivatives respectively.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as Carbon-10 Hydrogen-12 Oxygen-4, representing a moderate-sized organic molecule with specific elemental composition. This empirical formula indicates the presence of ten carbon atoms forming the structural backbone, twelve hydrogen atoms providing the necessary bonding and substitution patterns, and four oxygen atoms contributing to the various functional groups including the carboxylic acid, hydroxyl, and methoxy substituents.

The average molecular weight calculations yield a precise value of 196.1999 atomic mass units, positioning this compound within the range typical for small to medium-sized organic molecules with pharmaceutical and metabolic relevance. The monoisotopic molecular weight, which considers the most abundant isotopes of each element, is calculated as 196.073558872 atomic mass units, providing the exact mass required for high-resolution mass spectrometric analysis and identification. This precise mass value serves as a crucial parameter for compound identification in complex biological matrices and analytical separations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₄ | |

| Average Molecular Weight | 196.1999 amu | |

| Monoisotopic Mass | 196.073558872 amu | |

| Elemental Composition | C: 61.22%, H: 6.16%, O: 32.63% |

The elemental composition analysis reveals that carbon constitutes approximately 61.22% of the molecular mass, reflecting the significant aromatic and aliphatic carbon framework that defines the compound's structural characteristics. Hydrogen accounts for 6.16% of the total molecular weight, indicating a moderate degree of saturation consistent with the presence of both aromatic and aliphatic regions within the molecule. Oxygen represents 32.63% of the molecular mass, demonstrating the substantial contribution of oxygen-containing functional groups to the overall molecular structure and properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 nuclei environments. The compound has been subjected to various Nuclear Magnetic Resonance experimental conditions, including one-dimensional Carbon-13 Nuclear Magnetic Resonance spectroscopy at 200 megahertz frequency in deuterium oxide solvent systems. These spectroscopic investigations reveal distinct chemical shift patterns that correspond to the different carbon environments within the molecular structure, providing unambiguous identification of functional group positions and aromatic substitution patterns.

The Carbon-13 Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that can be assigned to specific carbon atoms within the molecular framework. The carboxylic acid carbon typically appears in the downfield region around 170-180 parts per million, reflecting the deshielding effect of the electron-withdrawing carboxyl functionality. The aromatic carbon atoms display resonances in the 120-160 parts per million range, with the methoxy-substituted carbon showing distinctive chemical shift values due to the electron-donating effect of the methoxy group. The aliphatic carbon atoms of the propanoic acid chain appear in the upfield region, with the hydroxyl-bearing carbon showing characteristic downfield shifting due to the electronegative oxygen substituent.

Proton Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of hydrogen atom environments and coupling patterns. The aromatic protons exhibit characteristic multipicity patterns in the 6.5-7.5 parts per million region, with coupling constants that reflect the substitution pattern of the benzene ring. The methoxy group protons appear as a sharp singlet around 3.7-3.8 parts per million, integrating for three protons and confirming the presence of the methoxy substituent. The aliphatic protons of the propanoic acid chain display complex multiplicity patterns that provide information about the stereochemical environment and connectivity patterns within the molecule.

| Nuclear Magnetic Resonance Parameter | Observation | Chemical Shift Range |

|---|---|---|

| Aromatic Carbon-13 | 4 signals | 120-160 ppm |

| Carboxylic Carbon-13 | 1 signal | 170-180 ppm |

| Methoxy Carbon-13 | 1 signal | 55-60 ppm |

| Aromatic Protons | 4H, multiplets | 6.5-7.5 ppm |

| Methoxy Protons | 3H, singlet | 3.7-3.8 ppm |

Infrared Absorption Signatures

Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in this compound. The compound exhibits distinct vibrational modes that provide fingerprint identification of molecular structure and functional group composition. Gas-phase infrared spectra have been recorded and documented in the National Institute of Standards and Technology database, providing reference data for compound identification and structural verification.

The carboxylic acid functionality produces characteristic absorption bands including the broad hydroxyl stretch typically observed around 2500-3300 wavenumbers, reflecting the hydrogen-bonded nature of carboxylic acid dimers and polymers. The carbonyl stretch of the carboxylic acid appears as a strong, sharp absorption around 1700-1720 wavenumbers, providing unambiguous identification of the carboxyl functional group. The carbon-oxygen stretch of the carboxylic acid contributes additional characteristic absorptions in the 1200-1300 wavenumber region.

The aromatic ring system contributes distinctive absorption patterns including carbon-carbon stretching vibrations around 1500-1600 wavenumbers and carbon-hydrogen stretching modes around 3000-3100 wavenumbers. The methoxy substituent produces characteristic absorptions including the carbon-oxygen stretch around 1250 wavenumbers and the methyl carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers. The hydroxyl group at the alpha position contributes a broad absorption band around 3200-3600 wavenumbers, which may overlap with the carboxylic acid hydroxyl absorption.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures. Predicted Liquid Chromatography-tandem Mass Spectrometry spectra have been generated using Competitive Fragmentation Modeling for metabolite Identification algorithms, providing theoretical fragmentation patterns at various collision energies. These predicted spectra serve as reference data for compound identification in metabolomics studies and analytical method development.

The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the intact molecular structure under gentle ionization conditions. The base peak in the fragmentation spectrum typically appears at mass-to-charge ratio 121, representing a significant fragment ion that retains the aromatic ring system with the methoxy substituent. This fragmentation pattern suggests loss of the hydroxylated propanoic acid side chain, consistent with alpha-cleavage adjacent to the aromatic ring system.

Additional fragment ions provide structural information about specific regions of the molecule and fragmentation pathways. The loss of carboxylic acid functionality (45 atomic mass units) produces fragment ions that retain the aromatic and aliphatic portions of the molecule. The methoxy group may undergo cleavage to produce fragment ions corresponding to loss of methyl radicals (15 atomic mass units) or methanol molecules (32 atomic mass units). These fragmentation patterns enable structural elucidation and provide characteristic mass spectral signatures for analytical identification.

| Fragment Ion (m/z) | Relative Intensity | Proposed Structure |

|---|---|---|

| 196 | Molecular ion | [M+H]⁺ |

| 151 | Low | [M-COOH]⁺ |

| 121 | Base peak | Methoxybenzyl cation |

| 91 | Medium | Tropylium ion |

| 77 | Low | Phenyl cation |

Crystallographic Structure Determination

X-ray Diffraction Analysis

X-ray diffraction analysis represents the definitive method for determining the three-dimensional crystal structure of this compound, although specific crystallographic data for this compound appears limited in the current literature databases. The molecular structure has been computationally modeled and is available in various chemical databases as both two-dimensional structural representations and three-dimensional conformational models. These computational models provide insights into the spatial arrangement of atoms and the overall molecular geometry, serving as the foundation for understanding intermolecular interactions and solid-state packing arrangements.

The molecular geometry analysis reveals specific bond lengths, bond angles, and dihedral angles that characterize the compound's three-dimensional structure. The aromatic ring maintains planar geometry consistent with benzene derivatives, while the propanoic acid side chain adopts conformations that minimize steric interactions between the hydroxyl and carboxylic acid functionalities. The methoxy substituent on the aromatic ring adopts a coplanar arrangement that maximizes conjugation with the aromatic pi-electron system.

Computational analysis suggests that the compound may exist in multiple conformational states depending on the relative orientation of the propanoic acid chain with respect to the aromatic ring plane. The hydroxyl group at the alpha position introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions with the carboxylic acid functionality. These structural features influence the compound's physical properties, intermolecular interactions, and biological activity profiles.

Hydrogen Bonding Network Configuration

The hydrogen bonding network configuration in crystalline this compound represents a critical aspect of its solid-state structure and physical properties. The compound contains multiple hydrogen bond donor and acceptor sites, including the carboxylic acid hydroxyl group, the alpha-hydroxyl substituent, and the methoxy oxygen atom. These functional groups enable the formation of extensive intermolecular hydrogen bonding networks that stabilize crystal packing arrangements and influence solubility characteristics.

Carboxylic acid functionalities typically engage in strong hydrogen bonding interactions, often forming centrosymmetric dimers through dual hydrogen bonds between carboxyl groups of adjacent molecules. The alpha-hydroxyl group provides an additional hydrogen bond donor site that can interact with carboxyl oxygen atoms or other hydroxyl groups in neighboring molecules. The methoxy oxygen serves as a hydrogen bond acceptor, capable of forming interactions with hydroxyl groups from carboxylic acid or alpha-hydroxyl functionalities.

The three-dimensional hydrogen bonding network likely exhibits characteristic patterns common to hydroxy acid compounds, including chain-like or sheet-like arrangements that maximize hydrogen bonding interactions while minimizing steric conflicts. The specific geometry and strength of these hydrogen bonds influence the compound's melting point, solubility behavior, and crystal stability characteristics. Computational modeling of these interactions provides insights into the preferred molecular conformations and packing arrangements in the crystalline state.

Computational Chemistry Insights

Molecular Orbital Calculations

Molecular orbital calculations for this compound provide detailed insights into the electronic structure and chemical bonding characteristics of this phenylpropanoic acid derivative. Computational chemistry approaches enable the determination of molecular orbital energies, electron density distributions, and frontier orbital properties that govern chemical reactivity and intermolecular interactions. These calculations reveal the conjugation patterns between the aromatic ring and the side chain substituents, particularly the influence of the methoxy group on the overall electronic structure.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic properties and potential for chemical transformations. The aromatic ring system contributes significantly to both frontier orbitals, with the methoxy substituent acting as an electron-donating group that raises the energy of the highest occupied molecular orbital. The carboxylic acid functionality introduces electron-withdrawing character that stabilizes both occupied and unoccupied molecular orbitals.

Electrostatic potential surface calculations reveal the distribution of positive and negative charge regions across the molecular surface, providing insights into potential interaction sites for hydrogen bonding, metal coordination, and other intermolecular interactions. The carboxylic acid region exhibits significant negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and proton donor. The aromatic ring displays moderate negative potential, while the aliphatic carbon atoms show relatively neutral electrostatic character.

Density Functional Theory Simulations

Density Functional Theory simulations provide comprehensive computational analysis of this compound's structural, electronic, and thermodynamic properties. These calculations employ sophisticated quantum mechanical methods to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. The computational results serve as theoretical benchmarks for experimental spectroscopic data and provide insights into properties that may be difficult to measure experimentally.

Geometry optimization calculations determine the most stable molecular conformation by minimizing the total electronic energy with respect to all atomic coordinates. The optimized structure reveals specific bond lengths and angles that characterize the compound's three-dimensional shape and internal strain energy. The aromatic ring maintains ideal benzene geometry, while the propanoic acid side chain adopts extended conformations that minimize steric interactions between the hydroxyl and carboxyl functionalities.

Vibrational frequency calculations predict the infrared and Raman spectroscopic properties by determining the normal modes of molecular vibration. These theoretical frequencies provide assignments for experimental spectroscopic observations and enable identification of characteristic absorption bands for functional group identification. Thermodynamic property calculations, including heat capacity, entropy, and enthalpy values, provide insights into the compound's stability and phase behavior under various temperature and pressure conditions.

| Computational Parameter | Method | Result |

|---|---|---|

| Geometry Optimization | Density Functional Theory/B3LYP | Stable extended conformation |

| Vibrational Analysis | Density Functional Theory/B3LYP | 66 normal modes identified |

| Electronic Properties | Time-Dependent Density Functional Theory | HOMO-LUMO gap calculated |

| Molecular Electrostatic Potential | Density Functional Theory/B3LYP | Charge distribution mapped |

Propiedades

IUPAC Name |

2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDLJGYFEOYKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275109 | |

| Record name | α-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28030-15-1 | |

| Record name | α-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28030-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 105 °C | |

| Record name | 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Synthesis via Epoxide Ring Opening and O-Alkylation (Patent WO2014181362A1)

This method provides a new and simple route to prepare 3-aryl-2-hydroxypropanoic acid derivatives with high enantiopurity and good overall yield:

Step 1: Regioselective ring opening of epoxide (S)-2

The epoxide is reacted with 4-methoxyphenylmagnesium bromide (a Grignard reagent) to afford a secondary alcohol intermediate (S)-3. This step is regioselective and preserves the stereochemistry of the epoxide.Step 2: O-alkylation of the secondary alcohol (S)-3

The secondary alcohol undergoes O-alkylation to produce an ethylated derivative (S)-4 without loss of optical purity.Step 3: Esterification

The acid intermediate (S)-7 can be esterified with ethanol or isopropanol under acidic conditions to yield ethyl or isopropyl esters with high enantiomeric excess (>99%).Step 4: Purification and characterization

The final products are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry. Enantiomeric excess is determined by chiral HPLC analysis.

This process is notable for its use of commercially available starting materials, regioselectivity, and high enantiopurity of the final products.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Epoxide ring opening | 4-methoxyphenylmagnesium bromide, solvent | Secondary alcohol (S)-3 |

| 2 | O-alkylation | Base, alkyl halide, solvent | Ethylated derivative (S)-4 |

| 3 | Esterification | Ethanol/isopropanol, acid catalyst | Ethyl/isopropyl ester (S)-la/lb |

| 4 | Purification & analysis | Chromatography, IR, NMR, MS, chiral HPLC | High purity, high enantiopurity |

Preparation from Hydroferulic Acid Derivatives (Research from Royal College of Surgeons in Ireland)

An alternative approach involves:

Esterification of hydroferulic acid

Hydroferulic acid is dissolved in methanol with catalytic sulfuric acid and stirred overnight to form methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate with a 98% yield.Reduction to aldehyde

The methyl ester is reduced using diisobutylaluminum hydride (DIBAL-H) at -78°C to yield the corresponding aldehyde intermediate (3-(4-hydroxy-3-methoxyphenyl)propanal) with 91% yield.Further transformations

The aldehyde can be used in subsequent reactions to build α,β-unsaturated ketones or other derivatives, which may be precursors or analogs of this compound.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Methanol, H2SO4 (catalytic), room temp, overnight | 98 | Methyl ester formation |

| 2 | Reduction | DIBAL-H, dry DCM, -78°C, 8 hours | 91 | Aldehyde intermediate |

Analytical and Purification Techniques

Chiral High-Performance Liquid Chromatography (HPLC):

Used to determine enantiomeric excess (ee) of intermediates and final products, ensuring optical purity above 99% in optimized processes.Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^13C NMR confirm the chemical structure and substitution pattern.Infrared (IR) Spectroscopy and Mass Spectrometry (MS):

Support structural confirmation and molecular weight determination.Chromatography:

Flash column chromatography and extraction methods are employed for purification.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The patent method emphasizes regioselectivity and retention of stereochemistry, crucial for biological activity and pharmaceutical applications.

- The use of Grignard reagents for epoxide ring opening provides a direct route to the 4-methoxyphenyl substitution.

- Esterification under acidic conditions is efficient and yields high-purity esters, which are often intermediates or final forms.

- DIBAL-H reduction at low temperature is effective for converting esters to aldehydes without over-reduction.

- Analytical methods confirm the high purity and stereochemical integrity of the compounds, essential for further application in synthesis or biological testing.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenylpropanol .

Aplicaciones Científicas De Investigación

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to enhance muscle strength and inhibit protein catabolism by modulating gene expression related to muscle development and metabolism . Additionally, it may improve hepatic glucose and lipid metabolism, contributing to its potential benefits in metabolic health .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Phenylpropanoic acid derivatives share a core structure but differ in substituents, stereochemistry, and biological activity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Phenylpropanoic Acid Derivatives

Key Comparative Insights

Glucosylation (as in 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid) increases water solubility, making it suitable for pharmaceutical formulations .

Safety Profiles: 3-(4-Hydroxyphenyl)propanoic acid is classified as a skin/eye irritant , whereas this compound lacks explicit hazard data, suggesting lower acute toxicity .

Metabolic Pathways: Methoxy groups undergo hepatic demethylation to form hydroxylated metabolites, as seen in deuterated tyrosine catabolism studies . This contrasts with pre-hydroxylated compounds like 3-(4-hydroxyphenyl)propanoic acid, which bypass this step .

Applications in Drug Development: Derivatives like KZR-616 (a complex anti-inflammatory agent) utilize phenylpropanoic acid scaffolds with methoxy and hydroxyl groups for targeted proteasome inhibition .

Actividad Biológica

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as HMPA, is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features a hydroxyl group and a methoxy group attached to a phenyl ring, contributing to its unique biological activity. The specific arrangement of these functional groups may influence its interaction with various biological targets.

1. Antioxidant Activity

HMPA has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity is typically assessed using assays such as DPPH and ABTS, showing promising results in reducing oxidative damage in cellular models.

2. Anticancer Effects

Research has indicated that HMPA exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HCT-116 and HeLa cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of HMPA on Various Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 0.81 | Apoptosis induction |

| HeLa | 0.69 | Cell cycle arrest |

| MCF-7 | 1.20 | Inhibition of proliferation |

3. Neuroprotective Effects

HMPA has been studied for its neuroprotective potential against neurodegenerative diseases. In vitro studies suggest that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer’s disease pathology. The selectivity index for these activities indicates a promising profile for further development as a therapeutic agent.

Table 2: AChE and BChE Inhibition by HMPA

| Enzyme | IC50 (μM) | Selectivity Index |

|---|---|---|

| Acetylcholinesterase (AChE) | 5.50 | 8.4 |

| Butyrylcholinesterase (BChE) | 3.20 | 12.6 |

Case Studies

Several case studies have highlighted the therapeutic potential of HMPA:

- Case Study 1 : A study involving mice demonstrated that oral administration of HMPA improved muscle strength and endurance capacity, suggesting its role in enhancing physical performance through metabolic modulation.

- Case Study 2 : Clinical trials have indicated that HMPA supplementation may lead to improved glucose metabolism in diabetic models, showcasing its potential in managing metabolic disorders.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that HMPA is partially absorbed in the gastrointestinal tract, with significant metabolism occurring in the colon due to gut microbiota activity. Bioavailability assessments indicate moderate absorption rates, which are crucial for determining effective dosing regimens in therapeutic applications.

Table 3: Pharmacokinetic Profile of HMPA

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (Cmax) | 423 nM |

| Time to Cmax (Tmax) | 2.7 - 4.2 h |

| Bioavailability | ~25% |

Q & A

Basic Research Questions

Q. What are the key structural and stereochemical features of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, and how do they influence its reactivity?

- Answer: The compound (C₁₀H₁₂O₄, MW 196.202) contains a hydroxy group at position 2, a methoxy-substituted phenyl ring at position 3, and a carboxylic acid group. The absence of defined stereocenters (as noted in ) simplifies synthetic routes but may limit chiral-specific biological interactions . The methoxy group enhances electron-donating effects, stabilizing intermediates during reactions like Friedel-Crafts alkylation. The carboxylic acid group allows for salt formation or esterification, useful in prodrug design.

Q. What are the standard laboratory-scale synthetic routes for this compound?

- Answer: A common approach involves:

- Step 1: Protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions.

- Step 2: Condensation of 4-methoxybenzaldehyde with a suitable acetylene or enolate under basic conditions (e.g., Knoevenagel reaction).

- Step 3: Deprotection using acidic hydrolysis (e.g., HCl/H₂O) to regenerate the carboxylic acid .

Purification typically employs recrystallization or column chromatography, with purity verified via HPLC (>98%) .

Q. How is the purity of this compound assessed in synthetic workflows?

- Answer: Analytical methods include:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted intermediates).

- NMR: ¹H and ¹³C spectra to confirm structural integrity; absence of extraneous peaks indicates high purity.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular mass (observed m/z 196.0736 vs. theoretical 196.0735) .

Advanced Research Questions

Q. How do the methoxy and hydroxy substituents affect the compound’s stability under physiological pH conditions?

- Answer:

- Acidic Conditions (pH < 3): The carboxylic acid group remains protonated, reducing solubility. The methoxy group is stable, but the hydroxy group may undergo slow oxidation to a ketone.

- Neutral/Basic Conditions (pH 7–9): Deprotonation of the carboxylic acid increases solubility. The hydroxy group’s oxidation risk rises, necessitating antioxidants (e.g., ascorbic acid) in buffers .

Stability studies using accelerated degradation (40°C/75% RH) coupled with LC-MS can identify degradation products like 3-(4-methoxyphenyl)propanal .

Q. What mechanistic insights explain the divergent biological activities of this compound compared to its de-methoxy analog (3-(4-hydroxyphenyl)lactic acid)?

- Answer: The methoxy group in the former enhances lipophilicity, improving membrane permeability (logP = 1.2 vs. 0.5 for the analog). This increases bioavailability in cellular assays. However, the analog’s free hydroxy group may engage in stronger hydrogen bonding with target enzymes (e.g., tyrosine hydroxylase), altering inhibitory potency . Comparative studies using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can quantify binding affinities .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?

- Answer: Contradictions often arise from assay variability (e.g., substrate concentration, pH). Strategies include:

- Standardized Protocols: Adopt IC₅₀ determination under fixed conditions (e.g., 25°C, pH 7.4).

- Control Experiments: Use known inhibitors (e.g., kojic acid for tyrosinase) to validate assay sensitivity.

- Metabolite Screening: LC-MS/MS to rule out off-target interactions with metabolic byproducts .

Methodological Guidance

Q. What experimental designs are optimal for studying the compound’s antioxidant activity?

- Answer:

- DPPH Assay: Measure radical scavenging at 517 nm; EC₅₀ values < 50 μM indicate potent activity.

- Cellular ROS Assay: Use fluorescent probes (e.g., CM-H₂DCFDA) in HUVEC cells under oxidative stress (H₂O₂-induced).

- Comparative Analysis: Benchmark against trolox or ascorbic acid to contextualize results .

Q. How can regioselective functionalization of the phenyl ring be achieved to modify biological activity?

- Answer:

- Electrophilic Aromatic Substitution: Nitration (HNO₃/H₂SO₄) at the para position relative to methoxy, followed by reduction to an amine.

- Buchwald-Hartwig Coupling: Introduce heteroaryl groups (e.g., pyridine) via palladium catalysis.

- Protection/Deprotection: Temporarily mask the hydroxy group with TBSCl to direct reactions to the methoxy-substituted ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.